molecular formula C13H16O2 B1321597 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one CAS No. 51510-01-1

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Cat. No. B1321597
CAS RN: 51510-01-1
M. Wt: 204.26 g/mol
InChI Key: LNDAAGLXLPQHRH-UHFFFAOYSA-N
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Description

The compound "4-(Hydroxymethyl)-4-phenylcyclohexan-1-one" is a cyclohexanone derivative with a hydroxymethyl group and a phenyl group attached to the cyclohexanone ring. This structure is related to various compounds that have been studied for their chemical and biological activities, such as antibacterial properties and potential as anti-ulcer agents .

Synthesis Analysis

The synthesis of related cyclohexanone derivatives often involves multi-step reactions, including Michael-Aldol condensation, as seen in the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . Another example includes the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde, which involves photochemical and acid-catalyzed rearrangements .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the molecular and crystal structures of cyclohexanone derivatives. For instance, the structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, shows a rigid bent-rod-like conformation with a planar carbonyl group connecting the aminomethylcyclohexyl moiety and the phenylpropionic acid moiety . Similarly, the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound have been determined, revealing an asymmetric chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

Cyclohexanone derivatives undergo various chemical reactions, including photochemical and acid-catalyzed rearrangements, as well as cycloaddition reactions. For example, the photochemical rearrangement of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one leads to different types of photorearrangement products . Additionally, the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate produces 4-hydroxymethyl-2-cyclohexen-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can be characterized using various spectroscopic and computational methods. Density functional theory (DFT) and molecular docking studies have been used to investigate the chemical reactivity and antibacterial activities of these compounds . Electrochemical and spectroscopic studies provide insights into the tautomeric equilibrium and electrochemical behavior of these molecules . The crystal structure analysis also reveals the conformational aspects and hydrogen bonding patterns within the crystal lattice .

Scientific Research Applications

Cycloaddition Reactions

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one has been utilized in cycloaddition reactions. For instance, it has been involved in the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate to form 4-hydroxymethyl-2-cyclohexen-1-one. This demonstrates its role in synthesizing complex organic structures, particularly in the field of organic syntheses (Kozmin, He, & Rawal, 2003).

Synthesis and Conformational Studies

This compound has been used in the synthesis and conformational study of nucleosides. In a study, cyclohexane nucleosides with a 1,4-relationship between nucleoside base and hydroxymethyl moiety were synthesized using a conjugated addition reaction. This research helps in understanding the conformational aspects of these nucleosides, though it noted a lack of antiviral activity (Maurinsh et al., 1997).

Electrochemical and Spectroscopic Study

A detailed electrochemical and spectroscopic study of a derivative of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, namely 4-(phenyldiazenyl)-2-{[tris-(hydroxymethyl)methyl]aminomethylene}cyclohexa-3,5-dien-1(2H)-one, was conducted. This study involved characterizing the compound using various techniques like FT-IR, NMR, and voltammetry, providing insights into its chemical behavior and properties (Çakır et al., 2005).

Antibacterial and Antifungal Properties

Research has explored the potential of functionally substituted cyclohexane derivatives, including those related to 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, as antimicrobial agents. A study demonstrated the synthesis of a novel cyclohexane tosyloxyimine derivative and evaluated its antibacterial and antifungal properties, showing efficacy against certain bacteria and fungi (Shoaib, 2019).

Radiolytic Oxidation Studies

In radiolytic oxidation studies, derivatives of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one have been identified as significant products. For instance, 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one was identified as a product in the radiolysis of aqueous solutions of p-cresol, helping in understanding the chemical reactions involved in radiolysis (Schuler et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

4-(hydroxymethyl)-4-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDAAGLXLPQHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615414
Record name 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

CAS RN

51510-01-1
Record name 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-4-phenylcyclohexan-1-one
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